Trisulfanide
Description
Definitional Framework and Nomenclature within Sulfur Chemistry
The term "trisulfide" can refer to several distinct but related chemical entities. wikipedia.org A precise definitional framework is essential for navigating the chemistry of these polysulfur compounds. The nomenclature distinguishes between the neutral parent hydride, its organic derivatives, and its corresponding anions and ligands.
Trisulfane (B228730), with the chemical formula H₂S₃, is the parent inorganic compound of the trisulfide family. wikipedia.org It is a sulfur hydride and the conjugate acid of the trisulfanide anion. nih.gov Structurally, it consists of a linear chain of three sulfur atoms capped at each end by a hydrogen atom. Trisulfane is a pale yellow, volatile liquid with a distinct camphor-like odor. wikipedia.org It is an unstable compound that readily decomposes into hydrogen sulfide (B99878) (H₂S) and elemental sulfur. wikipedia.org
Trisulfane belongs to the broader class of inorganic polysulfanes, which have the general formula H₂Sₙ, where 'n' is an integer greater than one. portlandpress.com These compounds are characterized by unbranched chains of sulfur atoms terminated by hydrogen atoms. The study of these polysulfanes is a specialized area within inorganic chemistry, focusing on their synthesis, stability, and reactivity. wikipedia.org Trisulfane is typically produced through the distillation of polysulfane oils that are obtained from the acidification of polysulfide salts. wikipedia.org
Table 1: Physical and Chemical Properties of Trisulfane (H₂S₃)
| Property | Value |
|---|---|
| Systematic IUPAC Name | Trisulfane |
| Chemical Formula | H₂S₃ |
| Molar Mass | 98.20 g·mol⁻¹ |
| Appearance | Pale yellow liquid |
| Density | 1.495 g/cm³ (at 15 °C) |
| Melting Point | -53 °C |
| Boiling Point | 170 °C |
| Odor | Camphor-like |
| Solubility in water | Low |
Data sourced from reference wikipedia.org
In organic and organometallic chemistry, the term trisulfide refers to the functional group R-S-S-S-R, where 'R' represents an organic or organometallic moiety. wikipedia.orgglosbe.com These compounds are derivatives of trisulfane where the hydrogen atoms are replaced by alkyl, aryl, or other organic groups.
A well-known example is diallyl trisulfide, a major component of garlic and other plants in the Allium genus, which contributes to their characteristic aroma and biological properties. nsf.gov Other examples include dimethyl trisulfide and dibenzyl trisulfide. wikipedia.orgcore.ac.uk The coordination chemistry of organic trisulfides is an area of active research, particularly their interaction with metal centers in metalloporphyrin systems. acs.org While the organic chemistry of trisulfides is well-documented, their coordination chemistry is less explored. acs.org The stability and reactivity of these compounds are of significant interest, especially in biological contexts where they are involved in redox signaling pathways. nsf.govacs.org
The term "this compound" most precisely refers to the dianion S₃²⁻ (also written as [S₃]²⁻). nih.govebi.ac.uk This triatomic sulfur species is the conjugate base of trisulfane (H₂S₃). nih.govnih.gov The related monoprotonated anion, hydrogenthis compound (HS₃⁻), also falls under this classification.
In coordination chemistry, these anions function as ligands, binding to metal centers to form complex structures. The trisulfide ion (S₃²⁻) is part of the broader series of polysulfide anions (Sₙ²⁻). wikipedia.org The S₃²⁻ chain is typically bent. wikipedia.org These polysulfide anions, including this compound, are believed to play a crucial role in geochemical processes, such as the transport of metals like copper and gold in hydrothermal fluids. wikipedia.org The trisulfur (B1217805) radical anion, S₃⁻, is another related species, known for its intense blue color in certain solutions and its role in the chemistry of ultramarine and lapis lazuli. wikipedia.org
Table 2: Definitional Comparison of Trisulfide Species
| Species | General Formula | Description | Key Characteristics |
|---|---|---|---|
| Trisulfane | H₂S₃ | The parent inorganic hydride. | A neutral, unstable yellow liquid. wikipedia.org |
| Organic Trisulfide | R-S-S-S-R | An organic functional group. | R is an organic or organometallic group. wikipedia.orgglosbe.com |
| This compound Anion | S₃²⁻ | The dianion derived from trisulfane. | Functions as a ligand in coordination chemistry. nih.gov |
Historical Context and Evolution of Research on Polysulfur Species
The history of polysulfur compounds is intertwined with the evolution of chemistry itself. tandfonline.com Long before the establishment of modern chemical nomenclature, polysulfides were known by various names, including 'hepar sulphuris' (liver of sulfur) and 'theion hudor' (divine water). tandfonline.comresearchgate.net These substances were utilized in the ancient world for both industrial and medicinal applications. tandfonline.comresearchgate.net In Greco-Egyptian alchemy, polysulfides were instrumental in coloring metals to create a golden patina, which was considered a step toward the transmutation of base metals into gold. tandfonline.comresearchgate.net
During the Middle Ages, a common method for purifying sulfur involved reacting it with alkali metal carbonates to form polysulfides, which were then decomposed with acid to recover the purified sulfur. tandfonline.comresearchgate.net In the 18th century, the prevailing phlogiston theory was used to explain chemical transformations involving polysulfides. tandfonline.comresearchgate.net These compounds were also critical in early experiments to determine the composition of the atmosphere due to their ability to react quantitatively with oxygen. tandfonline.comresearchgate.net
The discovery of hydrogen sulfide (H₂S) as a distinct chemical entity is credited to the Swedish-German chemist Carl Wilhelm Scheele in 1775. nih.gov However, the systematic synthesis and characterization of pure polysulfanes like trisulfane were not achieved until the 20th century. researchgate.net In recent decades, there has been a resurgence of interest in polysulfides, often termed a "renaissance," driven by their significant roles in redox biology, energy storage, and materials science. nsf.govtandfonline.com
Structure
3D Structure
Properties
Molecular Formula |
HS3- |
|---|---|
Molecular Weight |
97.2 g/mol |
InChI |
InChI=1S/H2S3/c1-3-2/h1-2H/p-1 |
InChI Key |
KBMBVTRWEAAZEY-UHFFFAOYSA-M |
Canonical SMILES |
SS[S-] |
Origin of Product |
United States |
Synthetic Methodologies for Trisulfanide and Its Derivatives
Preparation of Inorganic Trisulfane (B228730) (H₂S₃)
Inorganic trisulfane, also known as hydrogen trisulfide (H₂S₃), is a volatile and unstable pale yellow liquid. wikipedia.org Its synthesis requires controlled conditions to prevent decomposition into hydrogen sulfide (B99878) (H₂S) and elemental sulfur. wikipedia.org
Acidification of Polysulfide Salts
A traditional and common method for producing trisulfane is through the acidification of polysulfide salts. wikipedia.orgtandfonline.com This process typically involves two main steps:
Preparation of a Polysulfide Solution : An aqueous solution of polysulfides is created, often by dissolving an alkali metal sulfide, such as sodium sulfide (Na₂S), with elemental sulfur. The resulting solution contains a mixture of polysulfide anions (Sₙ²⁻ where n > 1).
Acidification : The polysulfide solution is then carefully acidified, typically with a strong acid like hydrochloric acid (HCl). qsstudy.com This protonates the polysulfide anions, leading to the formation of a mixture of sulfanes (H₂Sₙ), which precipitate as a crude oil. wikipedia.orgqsstudy.com
The distribution of sulfanes in the resulting oil is influenced by the equilibrium of polysulfide anions in the aqueous solution prior to acidification. researchgate.net Trisulfane (H₂S₃) can then be isolated from this oil by distillation. wikipedia.org For instance, the reaction of hydrochloric acid with aqueous sodium polysulfide yields a polysulfane oil where trisulfane is a significant component, often considered an impurity when the target is hydrogen disulfide (H₂S₂). qsstudy.com
The general reaction for the decomposition of polysulfides by acid can be represented as follows, known since the 18th century. tandfonline.comReaction of Polysulfide with Acid: 2 S₅²⁻(aq) + 4 H⁺(aq) → 2 H₂S(aq) + S₈(s)↓ tandfonline.com
Selective Synthetic Routes for H₂S₃ and Related Polysulfanes
Due to the inherent instability of trisulfane and the formation of complex mixtures from polysulfide acidification, selective synthetic routes have been explored to obtain H₂S₃ in higher purity. One notable method involves the direct reaction of liquid hydrogen sulfide with a controlled amount of a sulfur source or halogen.
Research has shown that reacting liquid hydrogen sulfide (H₂S) with reagents like sulfur dichloride (SCl₂) can produce trisulfane. researchgate.net By carefully controlling the stoichiometry, specifically using a large excess of liquid H₂S, H₂S₃ can be synthesized directly with a purity exceeding 90%. researchgate.net This method offers a more direct and selective pathway to pure trisulfane compared to the fractional distillation of crude sulfane oils.
Synthesis of Organic Trisulfides
Organic trisulfides (R-S-S-S-R'), where R and R' are organic functional groups, are generally more stable than their inorganic counterpart, H₂S₃. They are found in various natural products and are of significant interest. nih.gov The synthesis of both symmetrical (R = R') and unsymmetrical (R ≠ R') organic trisulfides has been extensively studied.
S-S Coupling Strategies
The formation of the trisulfide linkage often relies on S-S coupling strategies, where a central sulfur atom is introduced between two sulfur-containing precursors.
A versatile approach for synthesizing unsymmetrical trisulfides involves using protected disulfide precursors. One such method employs 9-fluorenylmethyl (Fm) disulfides. nih.govacs.orgnih.gov In this strategy, an Fm-protected disulfide (Fm-S-S-R) serves as a key intermediate. The Fm group can be selectively removed under basic conditions, such as with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to generate a hydrodisulfide anion (RSS⁻). nih.gov This anion is then trapped in situ by an electrophilic sulfur-transfer reagent to form the desired unsymmetrical trisulfide (R-S-S-S-R'). nih.gov
This method provides good yields under mild conditions and is compatible with various functional groups. nih.govnih.gov
Table 1: Synthesis of an Unsymmetrical Trisulfide Using an Fm-Disulfide Precursor
| Reactant 1 (Fm-Disulfide) | Reactant 2 (Electrophile) | Base | Product | Yield |
| Fm-S-S-CH₂Ph | N-(benzylthio)succinimide | DBU | PhCH₂-S-S-S-CH₂Ph | 82% |
Data sourced from research on unsymmetrical trisulfide synthesis. nih.gov
A highly efficient method for the formation of unsymmetrical organotrisulfides involves the reaction between a disulfanyl anion (RSS⁻) and an organothiosulfonate (R'SO₂SR''). organic-chemistry.orgacs.org This approach is particularly effective for creating a diverse range of trisulfides, including aliphatic, aromatic, and even those containing sensitive functional groups like cysteine and sugars. organic-chemistry.orgacs.org
The key steps in this synthesis are:
Generation of the Disulfanyl Anion : A disulfanyl acetate (B1210297) (RSS-Ac) is deprotected at low temperatures (e.g., -78 °C) using a base like sodium methoxide (B1231860) in a solvent such as tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net This generates the highly reactive disulfanyl anion in situ.
Rapid Coupling : The freshly formed disulfanyl anion reacts almost instantaneously (within seconds) with an organothiosulfonate. organic-chemistry.orgacs.org
Quenching : The reaction is then quenched to yield the unsymmetrical trisulfide in high purity and with minimal formation of polysulfide by-products. acs.orgresearchgate.net
This low-temperature protocol enhances the selectivity and efficiency of the trisulfide formation. acs.org A similar strategy has been developed using (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives, which react with disulfanyl anions generated in situ from S-acetyl disulfanyl derivatives and sodium methoxide. researchgate.net
Table 2: Synthesis of Unsymmetrical Trisulfides via Disulfanyl Anion Transfer
| Disulfanyl Acetate Precursor | Organothiosulfonate | Product Type | Yield |
| Dodecyl disulfanyl acetate | Aryl thiosulfonate | Aryl-dodecyl-trisulfide | High |
| Cysteine derivative disulfanyl acetate | Alkyl thiosulfonate | Cysteine-containing trisulfide | High |
| Sugar derivative disulfanyl acetate | Aryl thiosulfonate | Sugar-containing trisulfide | High |
This table represents the versatility of the method for synthesizing various organotrisulfides in high yield. organic-chemistry.orgacs.orgresearchgate.net
Phosphoryl-Containing Reagents in Trisulfide Formation
Thiophosphoryl chloride (PSCl₃) and its derivatives can serve as precursors in the synthesis of molecules containing a trisulfide linkage. wikipedia.org While PSCl₃ is broadly used to thiophosphorylate organic compounds like amines and alcohols, specific applications demonstrate its role in building the trisulfide backbone. wikipedia.org
A notable example is the synthesis of GYY-4137, a slow-releasing hydrogen sulfide donor, which contains a trisulfide bond. The synthesis involves the reaction of a thiophosphoryl chloride derivative of the parent morpholin-4-ium compound (referred to as GYY-Cl) with sodium sulfide (Na₂S). nih.govacs.org The reaction conditions were systematically varied to optimize the yield of the trisulfide product.
Initial attempts using a homogenous ethanol/water solvent mixture or a THF/water mixture resulted in poor yields. nih.govacs.org A significant improvement was observed using a biphasic solvent system of chloroform (B151607) and water with tetrabutylammonium (B224687) bromide acting as a phase-transfer catalyst, which achieved a 65% yield after one day. nih.govacs.org Further optimization showed that heating the reaction mixture to 40°C increased the yield to 86% after one day, though this also produced multiple impurities. nih.govacs.org A balance between yield and purity was found by reducing the reaction time to six hours, which afforded a 70% yield where the only significant impurity was the unreacted starting material, GYY-Cl. nih.govacs.org
Table 1: Reaction Conditions for GYY-4137 Synthesis from GYY-Cl and Na₂S
| Solvent System | Catalyst/Additive | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Ethanol/Water | None | Not Specified | Not Specified | Poor | Numerous byproducts observed. nih.govacs.org |
| THF/Water | None | Not Specified | Not Specified | Poor | nih.govacs.org |
| CHCl₃/Water | Tetrabutylammonium Bromide | Room Temperature | 1 day | 65% | Phase-transfer catalyst used. nih.govacs.org |
| CHCl₃/Water | Tetrabutylammonium Bromide | 40°C | 1 day | 86% | Multiple impurities observed. nih.govacs.org |
| CHCl₃/Water | Tetrabutylammonium Bromide | 40°C | 6 hours | 70% | Only GYY-Cl as impurity. nih.govacs.org |
Electrochemical Polymerization Routes to Poly(trisulfides)
Electrochemical methods provide a modern route to synthesizing poly(trisulfides) with precise control over the sulfur rank. uantwerpen.be This approach utilizes the electrochemically initiated ring-opening polymerization of cyclic trisulfide monomers, such as those based on norbornene. acs.orgscispace.com A key advantage of this technique is that it proceeds rapidly at room temperature, avoiding the high temperatures (often 160°C or higher) and hazardous chemical initiators associated with methods like inverse vulcanization. uantwerpen.bescispace.com
The polymerization is triggered by the electrochemical reduction of the cyclic trisulfide monomer, which is thought to proceed through a radical anion intermediate. uantwerpen.be Density functional theory calculations have pointed to a reversible "self-correcting" mechanism that helps ensure the integrity of the trisulfide linkages between the monomer units in the final polymer. acs.orgscispace.com This level of control represents a significant advance for creating high-sulfur-content polymers and allows for a better understanding of how sulfur rank influences polymer properties. scispace.com The resulting linear poly(trisulfides) are solution-processable and can be thermally depolymerized back to the cyclic monomer, demonstrating potential for recycling. acs.orgwikipedia.org
Table 2: Electrochemical Polymerization of Norbornene-Based Monomer 1
| Parameter | Value/Condition | Reference |
|---|---|---|
| Monomer | Norbornene-based cyclic trisulfide (monomer 1) | wikipedia.org |
| Method | Chronoamperometry (constant potential) | wikipedia.org |
| Applied Potential | -2 V vs Ag/AgCl | wikipedia.org |
| Electrolyte | 0.1 M nBu₄NPF₆ in acetonitrile | wikipedia.org |
| Resulting Polymer (Poly-1) Mw | 6580 g/mol | wikipedia.org |
| Resulting Polymer (Poly-1) Đ (PDI) | 3.08 | wikipedia.org |
Formation of Transition Metal Trisulfanido Complexes
Transition metal complexes containing trisulfanido ligands (M-S₃R) are a significant subclass of organometallic compounds. google.com The synthesis of these complexes can be achieved through several distinct pathways, including nucleophilic substitution, sulfur insertion, and ligand rearrangement. rsc.org These methods often leverage the versatile bonding and redox reactivity of sulfur. rsc.org
Nucleophilic Formation Pathways from Hydrosulfido Precursors
One pathway to trisulfanido complexes involves the nucleophilic character of a metal-bound hydrosulfido (M-SH) ligand. rsc.org In a well-defined example, the titanium dihydrosulfido complex Cp₂Ti(SH)₂ is treated with two equivalents of an aryl-sulfur imide, such as N-(phenyldithio)phthalimide. rsc.org This reaction selectively forms a titanium thiolato/trisulfanido complex, Cp₂Ti(SAr)(S₃Ar). rsc.org
The proposed mechanism involves an initial reaction to form a mixed disulfanido/hydrosulfido intermediate, Cp₂Ti(SH)(SSAr). rsc.org This is followed by an intramolecular nucleophilic attack of the remaining hydrosulfide (B80085) ligand on the disulfanide (B1206050) ligand. rsc.org This rearranges to a hydropersulfido intermediate, which then reacts with a second equivalent of the sulfur-transfer reagent to yield the final trisulfanido product. rsc.org The selectivity of this reaction is dependent on the substituent on the phthalimide (B116566) reagent; aryl-substituted versions favor the formation of the trisulfanido complex. rsc.org
Sulfur Insertion Reactions with Thiolate Complexes
The direct insertion of elemental sulfur (S₈) into a metal-thiolate (M-SR) bond is another effective strategy for generating polysulfanido complexes. rsc.org This method has been demonstrated in zinc chemistry, where zinc dithiolate complexes react with elemental sulfur. wikipedia.org This reaction leads to the insertion of sulfur atoms into the zinc-thiolate bond, resulting in the formation of zinc polysulfanide complexes. wikipedia.org For instance, a zinc dithiolate complex supported by a bis(carboxamide)pyridine framework was shown to quantitatively insert sulfur to form a zinc tetrasulfanido complex. This reactivity highlights a pathway where the sulfur chain of a thiolate ligand is elongated to form a polysulfanido species.
Thermal Rearrangement Processes for Polysulfanido Ligands
Transition metal complexes with longer polysulfido chains can sometimes undergo thermal rearrangement to form more stable structures, including those with trisulfanido moieties. rsc.org An example of this is the thermal treatment of the titanocene (B72419) pentasulfide complex, Cp₂TiS₅. rsc.org When a solution of this complex is refluxed in xylenes, a rearrangement occurs where three sulfur atoms migrate from the S₅ chelate ring to form a trisulfanido moiety that binds to the titanium center in an unusual η² fashion. rsc.org The proposed mechanism involves a nucleophilic attack by the pentasulfide ligand onto one of the cyclopentadienyl (B1206354) (Cp) rings, leading to its dearomatization. rsc.org This complex process, which results in a 40% yield, showcases how thermal energy can drive the intramolecular reorganization of polysulfanido ligands. rsc.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula / Abbreviation |
|---|---|
| Trisulfanide | S₃²⁻ |
| Thiophosphoryl chloride | PSCl₃ |
| GYY-4137 | (H₂NC₄H₈O)₂P(S)S⁻ (morpholin-4-ium salt) |
| Sodium sulfide | Na₂S |
| Tetrabutylammonium bromide | (C₄H₉)₄NBr |
| Tetra-n-butylammonium hexafluorophosphate | nBu₄NPF₆ |
| Acetonitrile | CH₃CN |
| Titanocene Dihydrosulfido | Cp₂Ti(SH)₂ |
| N-(Phenyldithio)phthalimide | C₁₄H₉NO₂S₂ |
| Titanocene Thiolato/Trisulfanido Complex | Cp₂Ti(SAr)(S₃Ar) |
| Elemental Sulfur | S₈ |
| Titanocene Pentasulfide | Cp₂TiS₅ |
| Xylene | C₈H₁₀ |
Spectroscopic Characterization and Structural Elucidation Techniques
Advanced Spectroscopic Methodologies
Spectroscopy is a cornerstone in the study of trisulfanides, offering non-destructive ways to probe their electronic and vibrational properties and to deduce their structural framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of trisulfanide derivatives in solution. embl-hamburg.delibretexts.org By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. vanderbilt.eduorganicchemistrydata.org
In the structural assignment of organotrisulfanides, ¹H NMR spectra reveal the number of different types of protons, their relative numbers (through integration), and their proximity to other nuclei (through spin-spin coupling). youtube.com For instance, protons on carbons adjacent to the trisulfide linkage (α-protons) will exhibit a characteristic chemical shift influenced by the electronegativity and magnetic anisotropy of the sulfur chain. The splitting pattern of these signals can indicate the number of neighboring protons, helping to piece together the carbon framework. libretexts.org
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Dialkyl this compound This table provides representative chemical shift (δ) ranges for educational purposes and does not correspond to a specific, single compound.
| Atom Type | Nucleus | Typical Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| Carbon α to Trisulfide (R-C H₂-S-S-S-) | ¹³C | 40 - 55 | Downfield shift due to proximity to electronegative sulfur atoms. |
| Proton α to Trisulfide (R-H ₂C-S-S-S-) | ¹H | 2.5 - 3.5 | Chemical shift is sensitive to the nature of the R-group. |
| Other Aliphatic Carbons | ¹³C | 10 - 40 | Varies based on substitution and distance from the trisulfide moiety. |
| Other Aliphatic Protons | ¹H | 0.8 - 2.0 | Standard aliphatic region. |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound compounds. americanpharmaceuticalreview.comnih.gov These methods are highly sensitive to the specific bonds and functional groups present, providing a unique "fingerprint" spectrum for each molecule. wikipedia.orglibretexts.org
IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending, which result in a change in the molecule's dipole moment. libretexts.orgwikipedia.org For organotrisulfanides, IR spectra are particularly useful for identifying the characteristic vibrations of the organic moieties attached to the trisulfide chain. For example, C-H, C=C, and C-S stretching and bending modes can be readily identified. nih.govmdpi.com
Raman spectroscopy, which involves the inelastic scattering of monochromatic light (usually from a laser), provides complementary information. wikipedia.org Vibrations that cause a change in the polarizability of the molecule are Raman-active. renishaw.com The S-S stretching vibrations in trisulfanides, which are often weak or absent in IR spectra, typically give rise to distinct and identifiable signals in the Raman spectrum, usually in the 400-500 cm⁻¹ region. The analysis of these low-frequency modes is crucial for confirming the presence and integrity of the sulfur-sulfur chain. mdpi.comnih.gov The combined use of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule. americanpharmaceuticalreview.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. msu.edu This technique is used to study the electronic structure of molecules containing chromophores—the part of a molecule responsible for its color. numberanalytics.comnih.gov The trisulfide linkage (-S-S-S-) itself acts as a chromophore.
This compound compounds typically exhibit characteristic UV absorption bands resulting from electronic transitions involving the non-bonding (n) and anti-bonding (σ) orbitals of the sulfur chain. The most prominent of these is often the n → σ transition, which involves promoting a lone-pair electron from one of the sulfur atoms into an anti-bonding orbital of a sulfur-sulfur bond. researchgate.net These transitions usually occur in the UV region, and their exact wavelength (λ_max) and intensity (molar absorptivity) are sensitive to the substituents attached to the trisulfide group. physchemres.org The presence of other conjugated systems in the molecule can lead to additional absorption bands, often at longer wavelengths. msu.edu
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of this compound compounds. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov
In a typical MS experiment, the this compound molecule is ionized, often forming a molecular ion (M⁺). This ion, and any fragment ions produced, are then separated by their m/z ratio and detected. The fragmentation pattern is a critical piece of structural information. wikipedia.org The dissociation of the energetically unstable molecular ion occurs via predictable pathways, often involving the cleavage of the weaker S-S bonds. wikipedia.orglibretexts.org Analysis of the mass differences between the molecular ion and the observed fragment ions helps to identify the constituent parts of the molecule and confirm its proposed structure. researchgate.net For example, the loss of sulfur atoms (S, S₂, or S₃) or cleavage of the C-S bond can produce characteristic peaks in the mass spectrum.
X-ray Diffraction Analysis
While spectroscopic methods provide invaluable data on connectivity and electronic structure, X-ray diffraction offers the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. carleton.edu
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of crystalline compounds. uhu-ciqso.esuni-ulm.de The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. youtube.com The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of individual atoms are determined. carleton.edu
This analysis yields a wealth of structural information with very high precision, including:
Bond Lengths: The exact distances between bonded atoms, such as the S-S and C-S bonds in a this compound.
Bond Angles: The angles formed between three connected atoms, defining the local geometry.
Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the C-S-S-S and S-S-S-C chains.
Intermolecular Interactions: How molecules pack together in the crystal lattice, revealing information about non-covalent forces like van der Waals interactions.
For example, the SC-XRD analysis of bis(p-fluorobenzyl)trisulfide revealed a monoclinic crystal system and provided precise measurements of the S-S bond lengths (approximately 2.06 Å) and the S-S-S bond angle (approximately 106.8°). nih.gov Similarly, the crystal structure of ditrityl-2-selenatrisulfide, a related compound, was determined using this method. researchgate.net This level of detail is unattainable by other techniques and is crucial for understanding structure-property relationships. tandfonline.com
Table 2: Crystallographic Data for Bis(p-fluorobenzyl)trisulfide Data obtained from single crystal X-ray diffraction analysis. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.266(1) |
| b (Å) | 4.7757(4) |
| c (Å) | 25.510(1) |
| **β (°) ** | 104.25(1) |
| **Volume (ų) ** | 1448.4(2) |
| Z (molecules/unit cell) | 4 |
Advanced Materials Characterization Techniques (General Application)
Beyond basic structural identification, a range of advanced techniques are employed to probe the physical and chemical properties of materials containing the this compound anion. These methods provide a more comprehensive understanding of the material's morphology, thermal stability, and elemental composition.
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the microstructure of trisulfide materials. For instance, in the characterization of transition metal phosphorous trisulfides (TMPTs), SEM is used to examine the surface morphology of the synthesized crystals. wikipedia.org TEM can provide even higher resolution images, revealing the layered nature of compounds like titanium trisulfide (TiS₃). wikipedia.org
Thermogravimetric Analysis (TGA) is another important technique that measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the thermal stability of trisulfide compounds and for studying their decomposition pathways. wikipedia.org For example, TGA has been used to assess the stability of TMPS₃ materials for applications in high-temperature batteries. wikipedia.org
The following table summarizes some of the advanced materials characterization techniques and their applications in the study of trisulfide-containing materials.
| Technique | Information Obtained | Example Application |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape | Characterization of synthesized manganese, iron, and nickel phosphorus trisulfides. wikipedia.org |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and layered nature | Imaging the layered structure of titanium trisulfide (TiS₃). wikipedia.org |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Assessing the stability of TMPS₃ cathodes for high-temperature batteries. wikipedia.org |
| Energy Dispersive X-ray Spectroscopy (EDX/EDS) | Elemental composition | Confirming the stoichiometry of synthesized metal trisulfides. wikipedia.org |
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are powerful tools for the separation, purification, and analysis of complex mixtures containing this compound and related polysulfide species. wisconsin.edu These methods are particularly crucial because solutions of polysulfides often contain a distribution of different chain lengths (Sₙ²⁻ where n > 1) in equilibrium.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of polysulfides. rsc.org However, due to the inherent instability and reactivity of polysulfide anions, direct analysis is challenging. ossila.com A common strategy involves derivatization to "freeze" the polysulfide distribution. rsc.org This is often achieved by reacting the polysulfides with an alkylating agent, such as methyl iodide or methyl triflate, to form more stable dimethylpolysulfanes (CH₃-Sₙ-CH₃). rsc.orgossila.com
The derivatized polysulfanes can then be separated by reversed-phase HPLC, where separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. rsc.org Longer polysulfane chains are generally more nonpolar and thus have longer retention times. rsc.org Detection can be achieved using a UV-Vis detector, as polysulfanes exhibit characteristic UV absorbance. researchgate.net For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (MS), such as inductively coupled plasma mass spectrometry (ICP-MS) or high-resolution mass spectrometry (HRMS), which allows for the precise identification and quantification of each polysulfide species. Current time information in Bangalore, IN.ossila.com
The table below outlines a typical HPLC method for the analysis of derivatized polysulfides.
| Parameter | Description |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Derivatization Agent | Methyl triflate (MeOTf) or Methyl iodide (CH₃I) rsc.orgossila.com |
| Stationary Phase | Reversed-phase (e.g., C18) |
| Mobile Phase | A gradient of methanol (B129727) and water is often used. rsc.org |
| Detection | UV-Vis Detector (e.g., at 230 nm) or Mass Spectrometry (ICP-MS, HRMS) rsc.orgresearchgate.net |
| Principle of Separation | Separation is based on the hydrophobicity of the dimethylpolysulfanes, with longer chains eluting later. rsc.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for investigating the intrinsic properties of molecules like trisulfanide (H₂S₃). wikipedia.orgcecam.org DFT methods allow for the detailed examination of electronic structure and energy, providing insights that are often difficult to obtain through experimental means alone. wikipedia.org These computational approaches are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy for many-body systems. wikipedia.org The application of DFT to this compound and related sulfur-containing molecules has been instrumental in predicting their behavior and characteristics. mdpi.commdpi.com
Prediction of Molecular Geometries and Conformational Preferences
Theoretical calculations are crucial for predicting the three-dimensional arrangement of atoms in a molecule, its molecular geometry, and the relative stability of its different spatial orientations, known as conformations. wikipedia.orgstudypug.com For this compound, computational studies have explored its conformational landscape to identify the most stable structures.
The inherent flexibility of the S-S bonds leads to the possibility of multiple conformers. Computational models, often employing methods like DFT, are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. mdpi.comnih.gov These calculations help in understanding the factors that govern conformational preferences, such as steric hindrance and electrostatic interactions. nih.gov For instance, in similar chain-like molecules, the gauche and anti conformations are often the most stable, and their relative energies can be determined through these computational methods. ru.nl The analysis of the conformational energy profile reveals the most likely shapes the this compound molecule will adopt. nih.gov
Table 1: Predicted Conformational Data for this compound
| Conformer | Dihedral Angle (H-S-S-S) | Relative Energy (kcal/mol) |
|---|---|---|
| cis (syn-periplanar) | 0° | High |
| gauche (synclinal) | ~90° | 0 (Reference) |
Note: This table presents a simplified, illustrative representation of typical conformational analysis results. Actual values can vary depending on the level of theory and basis set used in the calculation.
Analysis of Electronic Structure (e.g., HOMO-LUMO)
The electronic structure of a molecule, particularly the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. mdpi.comphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A smaller gap generally suggests that the molecule is more easily excitable and more reactive. mdpi.com
Quantum chemical calculations provide detailed information about these orbitals. irjweb.com For this compound, the HOMO is typically associated with the lone pair electrons on the sulfur atoms, making it the primary site for electrophilic attack. The LUMO, on the other hand, represents the region where the molecule can accept electrons, indicating its susceptibility to nucleophilic attack. The analysis of the HOMO and LUMO energy levels helps in predicting how this compound will interact with other chemical species. ajchem-a.com
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap | 6.0 to 8.0 |
| Ionization Potential | 6.5 to 7.5 |
Note: These values are representative and can vary based on the computational method. Ionization potential is approximated as -E(HOMO) and electron affinity as -E(LUMO) according to Koopmans' theorem. ijcce.ac.ir
Investigation of Bonding Characteristics (e.g., S-S-S Angles)
For polysulfanes, the S-S-S bond angle is typically found to be around 105-108 degrees, which is consistent with the geometry expected for atoms with sp³-like hybridization and two lone pairs of electrons. brainly.indoubtnut.comtardigrade.in This is comparable to the S-S-S bond angle observed in the crown-shaped S₈ molecule. brainly.intardigrade.in Deviations from the ideal tetrahedral angle of 109.5° are due to the repulsion between the lone pairs on the sulfur atoms. wikipedia.org Computational studies allow for a precise determination of these angles and how they might change in different chemical environments or upon substitution.
Mechanistic Modeling of Reaction Pathways
For instance, the decomposition of this compound or its reactions with other molecules can be modeled to understand the bond-breaking and bond-forming processes. readthedocs.io Techniques like DFT can be used to calculate the activation energies for different proposed pathways, allowing for the determination of the most likely reaction mechanism. kobv.de These models can simulate complex processes, including those that are difficult to study experimentally, such as reactions occurring on catalyst surfaces or in biological systems. kobv.defrontiersin.org
Simulation of Spectroscopic Properties
Computational chemistry plays a crucial role in the interpretation of experimental spectra by simulating spectroscopic properties. uantwerpen.bescm.com By calculating properties such as vibrational frequencies, chemical shifts, and electronic transitions, theoretical spectra can be generated and compared with experimental data to confirm the structure and identity of a molecule. nih.govchemrxiv.org
For this compound, the simulation of its infrared (IR) and Raman spectra can help in assigning the observed vibrational bands to specific molecular motions, such as S-S and S-H stretching and bending modes. nih.gov Similarly, the calculation of nuclear magnetic resonance (NMR) chemical shifts can aid in the structural elucidation of this compound and its derivatives. nih.gov Furthermore, the simulation of electronic spectra, such as UV-Vis, can provide insights into the electronic transitions and the nature of the excited states of the molecule. nih.govusc.edu
Reactivity and Reaction Mechanisms
Decomposition Pathways of Trisulfane (B228730)
Trisulfane is an unstable molecule that readily decomposes. wikipedia.org This decomposition can be influenced by factors such as heat and the presence of catalysts. nih.gov
One of the primary decomposition routes for trisulfane is through disproportionation, yielding the more stable products of hydrogen sulfide (B99878) (H₂S) and elemental sulfur. wikipedia.org This reaction can be represented by the following equation:
H₂S₃ → H₂S + 2S
Sulfur-Centered Redox Transformations
The sulfur atoms in trisulfanide can exist in different oxidation states, making the molecule susceptible to redox reactions. These transformations are crucial for the interconversion of various polysulfur species.
The oxidation of this compound can lead to the formation of various oxidized sulfur species. While specific studies on the direct oxidation of this compound are limited, the general chemistry of sulfide oxidation suggests that it can be oxidized to species such as sulfoxides and ultimately to sulfones under appropriate conditions. mdpi.com The oxidation of organosulfur compounds, for instance, can proceed through a stepwise manner, and similar principles can be applied to inorganic polysulfides like this compound. britannica.com The specific products formed would depend on the nature of the oxidizing agent and the reaction conditions.
This compound is part of a dynamic equilibrium with other polysulfur species. It can be formed from the reaction of hydrogen sulfide with disulfides and can, in turn, react to form longer or shorter polysulfide chains. nih.gov This interconversion is a key aspect of polysulfide chemistry, with trisulfides often being a significant species in equilibrium mixtures. nih.gov The reaction between a disulfide and hydrogen sulfide, for example, can lead to the formation of a trisulfide and a thiol. nih.gov These reactions are reversible and allow for the dynamic exchange of sulfur atoms, leading to a distribution of polysulfides of varying chain lengths.
Nucleophilic and Electrophilic Reactivity
This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, which is a characteristic feature of many sulfur compounds.
The this compound ion is a potent nucleophile due to the presence of lone pairs of electrons on the terminal sulfur atoms. lbl.gov This nucleophilicity allows it to readily attack electrophilic centers, such as the sulfur atoms in disulfide and polysulfide chains. The reaction of a nucleophile with a disulfide bond is a well-established process, leading to the cleavage of the S-S bond. researchgate.net
In the context of this compound attacking a disulfide (RSSR), the reaction would proceed as follows:
HS₃⁻ + RSSR → RS-S-S-H + RS⁻
This reaction results in the formation of a tetrathiol and a thiolate anion. Similarly, this compound can attack longer polysulfide chains, leading to a variety of products through sulfur atom exchange and chain scrambling. These nucleophilic substitution reactions are fundamental to the dynamic nature of polysulfide chemistry and play a role in various biological and industrial processes. osti.gov
| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |
| Trisulfane (H₂S₃) | Heat/Catalyst | Hydrogen Sulfide (H₂S) | Elemental Sulfur (S) | Decomposition |
| This compound (HS₃⁻) | Oxidizing Agent | Oxidized Sulfur Species | - | Oxidation |
| This compound (HS₃⁻) | Disulfide (RSSR) | Tetrathiol (RS-S-S-H) | Thiolate (RS⁻) | Nucleophilic Attack |
Radical Generation and Reactivity Involving Trisulfur (B1217805) Species
Trisulfur species are notable for their ability to form persistent and reactive radical anions, particularly the trisulfur radical anion (S₃•⁻). This radical is a key intermediate in various chemical and electrochemical processes, including the redox chemistry of lithium-sulfur (Li-S) batteries and certain organic synthesis reactions. osti.govwikipedia.org
The generation of the S₃•⁻ radical is often observed in polar aprotic solvents. For instance, in the context of Li-S batteries, trisulfur radicals are generated through the cleavage of the S-S bonds of longer polysulfides, such as hexasulfides (e.g., Li₂S₆). harvard.edu This process is highly dependent on the properties of the solvent. In solvents with a high dielectric constant and donor number, like dimethyl sulfoxide (B87167) (DMSO), S₃•⁻ can be readily detected. harvard.edu In contrast, its presence is almost negligible in solvents with low dielectric constants, such as 1,3-dioxolane (B20135) (DOL). harvard.edu
Once generated, the trisulfur radical anion is a highly reactive species. In organic synthesis, it can participate in C-S bond formation, cyclization reactions, and sulfurization processes. osti.gov For example, the S₃•⁻ radical, generated from xanthate decomposition, has been implicated in the remote site-selective C(sp³)–H monodeuteration of amides. mdpi.com It is also involved in the synthesis of substituted thiophenes through cascade cyclization reactions with 1,3-enynes. wikipedia.org
| Solvent | Solvent Properties | Radical Generation | Calculated Max. Free Energy Barrier | Key Mechanistic Steps |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High Dielectric Constant / Donor Number | Favorable | 9.62 kcal/mol | (De)solvation, Delithiation, Li-S & S-S bond cleavage |
| 1,3-Dioxolane (DOL) | Low Dielectric Constant / Donor Number | Unfavorable | 19.08 kcal/mol | High barrier for Li-S bond breaking |
S-S Metathesis Reactions in Solution
Recent research has uncovered a spontaneous sulfur-sulfur (S-S) metathesis reaction involving linear organic trisulfides in polar aprotic solvents. tandfonline.comscispace.com This reaction involves the scrambling of trisulfide chains, leading to a statistical distribution of products when two different symmetrical trisulfides are mixed. Remarkably, this process occurs rapidly, often reaching equilibrium within seconds at room temperature, without the need for any external catalysts, reagents, heat, or light. tandfonline.com
The S-S metathesis is highly dependent on the solvent environment. It proceeds efficiently in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). In contrast, the reaction is not observed in nonpolar solvents like benzene (B151609) or chloroform (B151607), or in polar protic solvents like methanol (B129727). scispace.com
Mechanistic investigations have provided crucial insights into this unusual reactivity. Experiments designed to trap potential intermediates have largely ruled out the involvement of free thiols, thiolates, or thiyl radicals. scispace.com The reaction is highly selective for trisulfides, with no formation of disulfide or tetrasulfide byproducts, which would be expected if radical or thiolate intermediates were involved. Furthermore, attempts to trap radicals using spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) were unsuccessful, providing strong evidence against a radical-based mechanism. scispace.com The reaction also proceeds in N,N-dimethylacrylamide, a solvent that would readily react with thiolate or thiyl radical intermediates, yet no such reaction was observed. scispace.com These findings suggest a unique, solvent-mediated mechanism that does not follow conventional sulfur chemistry pathways.
This spontaneous metathesis has been leveraged in dynamic combinatorial chemistry, the covalent modification of natural products, and the development of chemically recyclable polymers through S-S metathesis polymerization and depolymerization. tandfonline.com
| Solvent Type | Example Solvent | Metathesis Observed | Reaction Rate |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO | Yes | Rapid (seconds to minutes) |
| Nonpolar | Benzene, Chloroform | No | No reaction |
| Polar Protic | Methanol | No | No reaction |
Mechanistic Insights into Sulfur Incorporation in Chemical Systems
Trisulfur species serve as precursors for the incorporation of sulfur atoms into organic molecules through various mechanistic pathways. These mechanisms can be either non-enzymatic or part of complex biosynthetic routes in natural product synthesis.
One proposed mechanism involves the nucleophilic addition of a trisulfide species. In the biosynthesis of certain sulfur-containing natural products, it has been suggested that hydrogen trisulfide (H₂S₃) can act as the sulfur donor. For example, the conversion of a precursor molecule to a trisulfide-containing product was proposed to proceed via a nucleophilic addition of H₂S₃, followed by an intramolecular ring-forming reaction. acs.org
Another significant pathway for sulfur incorporation involves radical chemistry. The trisulfur radical anion (S₃•⁻), generated in situ, can undergo cascade cyclization reactions with suitable substrates. For instance, the reaction of S₃•⁻ with 1,3-enynes provides a chemoselective route to synthesize 2,3,5-trisubstituted thiophenes. wikipedia.org This process highlights the ability of a trisulfur species to act as a sulfur source in complex ring-forming reactions, effectively inserting a sulfur atom to create a heterocyclic system.
The study of sulfur incorporation provides critical understanding of how sulfur-containing compounds are formed in both biological and synthetic contexts. The reactivity of species like H₂S₃ and the S₃•⁻ radical anion demonstrates the diverse chemical pathways through which trisulfur units can be integrated into molecular frameworks. wikipedia.orgacs.org
Coordination Chemistry of Trisulfanido Ligands
Binding Modes and Coordination Geometries
One significant binding mode involves the η²-coordination of a trisulfane (B228730) fragment to a metal center. In this arrangement, two adjacent sulfur atoms of the trisulfanido ligand bind to the metal, forming a three-membered ring. This type of interaction is observed in various transition metal complexes. For instance, research on ruthenium complexes has shown the formation of stable compounds with η²-bound disulfanido and trisulfanido ligands. acs.org The stability and reactivity of such complexes are of considerable interest. acs.org
Trisulfanido ligands can act as either monodentate or chelating ligands. libretexts.orgpw.live A monodentate ligand binds to a metal ion through a single donor atom, while a chelating (or multidentate) ligand binds through two or more donor atoms. libretexts.orgpw.livecoloradocollege.edu
Monodentate Coordination: In this mode, the trisulfanido ligand binds to the metal center through only one of its terminal sulfur atoms. This results in a linear or bent S-S-S chain extending away from the metal.
Chelating Coordination: As a chelating ligand, the trisulfanido unit can bind to a single metal center through two of its sulfur atoms, typically the two terminal sulfurs, forming a metallacycle. This chelation significantly enhances the stability of the complex, a phenomenon known as the chelate effect. coloradocollege.edulibretexts.org The increased stability arises from favorable thermodynamic factors, primarily a significant increase in entropy upon chelation compared to the coordination of separate monodentate ligands. libretexts.orggusc.lv The improved stability of chelating di- and trisulfanido ligands compared to their monodentate counterparts has been noted in the literature. nsf.gov
Table 1: Comparison of Monodentate and Chelating Ligand Characteristics
| Feature | Monodentate Ligands | Chelating Ligands |
| Definition | Binds to a metal ion through a single donor atom. libretexts.orgpw.livecoloradocollege.edu | Binds to a metal ion through two or more donor atoms. libretexts.orgpw.livecoloradocollege.edu |
| Binding | Generally forms less stable complexes. | Forms more stable complexes due to the chelate effect. coloradocollege.edulibretexts.org |
| Example | Ammonia (NH₃) | Ethylenediamine (en) |
| Trisulfanido Mode | Binds via one terminal sulfur atom. | Binds via two sulfur atoms, forming a ring with the metal. |
Stability and Electronic Influences on Metal-Trisulfanido Complexes
The stability of metal-trisulfanido complexes is governed by a combination of electronic and steric factors. The nature of the metal ion, its oxidation state, and the co-ligands all play a crucial role.
The stability of these complexes is not always straightforward to predict. For example, while some tungsten trisulfanido complexes spontaneously desulfurize in solution, others, such as certain 1-propyl-substituted trisulfanido complexes, are remarkably stable. nsf.gov The specific factors governing the stability of these linear trisulfanido ligands are still not fully understood. nsf.gov
Redox Behavior of Metal-Polysulfur Systems
Metal-polysulfur systems, including those with trisulfanido ligands, exhibit rich redox chemistry. These complexes can undergo electron transfer reactions centered on either the metal or the sulfur chain. tandfonline.com The redox behavior of solutions containing sulfide (B99878) and polysulfide has been a subject of investigation, revealing complex pH-sensitive equilibria. osti.gov
The interaction between metal cations and polysulfide anions can influence sulfur-centered redox reactions. rsc.org More highly charged metal ions tend to favor the formation of metal polysulfide complexes and organic disulfides. rsc.org This is driven by strong metal-sulfur interactions and can be influenced by the degree of covalency in the metal-sulfur bond. rsc.orgjst.go.jp The redox processes in metal-sulfur batteries, where polysulfides are key intermediates, highlight the importance of understanding this behavior for energy storage applications. rsc.orgresearchgate.net
Synthesis and Reactivity of Metal Hydrosulfido Precursors to Trisulfanido Complexes
Metal hydrosulfido (M-SH) complexes are important precursors for the synthesis of metal trisulfanido complexes. tru.ca One common synthetic strategy involves the reaction of a metal hydrosulfido complex with a source of sulfur atoms.
For instance, the treatment of the hydrosulfido complex Cp₂Ti(SH)₂ with two equivalents of an aryl-S-imide can lead to the formation of a titanium thiolato/trisulfanido complex. nsf.gov The proposed mechanism involves the formation of a mixed disulfanido/hydrosulfido intermediate, which then undergoes an intramolecular rearrangement to a hydropersulfido intermediate. This intermediate subsequently reacts with another equivalent of the sulfur transfer reagent to yield the final trisulfanido product. nsf.gov The selectivity of this reaction can be influenced by the nature of the substituents on the sulfur transfer reagent. nsf.gov
Another approach involves the reaction of metal complexes with elemental sulfur. However, direct reactions can sometimes lead to mixtures of products. The use of well-defined hydrosulfido precursors often allows for more controlled and selective synthesis of trisulfanido complexes.
Advanced Topics and Future Research Directions
Development of Novel and Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes has spurred the development of novel synthetic methodologies for sulfur-containing compounds, including trisulfanides. Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the selection of non-hazardous solvents, are at the forefront of this research. longdom.org
Current research focuses on several key areas:
Catalysis: The use of catalysts can enable reactions to proceed under milder conditions, thereby reducing energy consumption and waste. longdom.org For instance, the development of efficient catalysts for the controlled insertion of sulfur into organic molecules could provide a direct and atom-economical route to trisulfanides.
Alternative Solvents: Traditional organic solvents are often volatile and toxic. Research into greener alternatives, such as water, supercritical CO2, and ionic liquids, is ongoing. longdom.org The electrochemical synthesis of organic polysulfides has been demonstrated in aqueous media, offering a more environmentally friendly approach. mdpi.com
Electrosynthesis: Electrochemical methods offer a controlled and often safer alternative to traditional chemical synthesis. chemrxiv.org The electrosynthesis of organic polysulfides by sulfur insertion from elemental sulfur into disulfides has been reported, providing a mixture of polysulfides where the distribution can be influenced by the reaction conditions. nih.gov This approach avoids the need for hazardous chemical initiators and high temperatures associated with methods like inverse vulcanization. chemrxiv.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can enhance reaction rates, improve yields, and reduce the reliance on harsh solvents, aligning with the principles of green chemistry. researchgate.net
Future advancements in this area will likely involve the development of highly selective and recyclable catalysts, the use of biomass-derived starting materials, and the integration of flow chemistry for continuous and efficient production of trisulfanides and related polysulfur compounds. longdom.org
Exploration of Complex Reaction Networks in Sulfur Chemistry
Sulfur chemistry is characterized by intricate reaction networks involving a multitude of species with varying chain lengths and oxidation states. Trisulfanide is a key player in these complex transformations, acting as both an intermediate and a reactive species.
Recent research has highlighted the dynamic nature of polysulfide chemistry, where species are in constant equilibrium and can undergo various reactions such as nucleophilic decomposition, unimolecular decomposition, and scrambling reactions. nih.gov The trisulfur (B1217805) radical anion (S₃•⁻), a close relative of this compound, has been identified as a key intermediate in certain reactions, triggering complex annulation strategies to form extended π-conjugated systems. rsc.org
The study of these networks is crucial for understanding and controlling processes such as:
Lithium-Sulfur Batteries: The performance of Li-S batteries is intrinsically linked to the complex electrochemistry of polysulfides at the cathode. rsc.orgnih.gov Soluble polysulfide intermediates, including those related to this compound, can shuttle between the electrodes, leading to capacity fading. rsc.org Understanding the reaction pathways is essential for developing strategies to mitigate this shuttle effect.
Vulcanization: The cross-linking of polymers with sulfur, a process known as vulcanization, involves a complex series of reactions that form polysulfide bridges between polymer chains. dgright.comthescipub.com The length of these polysulfide chains, which can include trisulfide linkages, significantly impacts the final properties of the rubber.
Biological Systems: Reactive sulfur species, including organic polysulfides like diallyl trisulfide, play important roles in biology. nih.gov They can release hydrogen sulfide (B99878) (H₂S) and sulfane sulfur, which are involved in various physiological processes. nih.gov The reaction mechanisms often involve nucleophilic attack on the polysulfide chain, leading to the formation of various intermediates. nih.gov
Future research will likely focus on the use of advanced analytical techniques and computational modeling to map these reaction networks in greater detail, providing a deeper understanding of the role of this compound and other polysulfides in these important chemical and biological systems.
Refinement of Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool for studying complex chemical problems, allowing researchers to predict molecular properties, reaction mechanisms, and spectroscopic data. mtu.edunextmol.comjstar-research.com The refinement of these models is crucial for advancing our understanding of this compound and its reactivity.
Key areas of development in computational modeling for sulfur chemistry include:
Accurate Prediction of Molecular Properties: Density Functional Theory (DFT) is widely used to calculate the structures, energies, and spectroscopic properties of sulfur-containing molecules, including polysulfide radical anions. nih.govnih.gov The choice of functional and basis set is critical for obtaining accurate results, and ongoing research aims to develop more robust and reliable computational methods. whiterose.ac.uk
Modeling Reaction Mechanisms: Computational models can be used to explore the potential energy surfaces of reactions involving this compound, helping to elucidate complex reaction pathways. nih.govmit.edu This is particularly valuable for studying transient intermediates and transition states that are difficult to observe experimentally.
Simulating Complex Systems: The integration of machine learning and artificial intelligence is expected to enhance the predictive power of computational chemistry, enabling more accurate simulations of complex chemical systems like those found in Li-S batteries or biological environments. mtu.edu
The following table summarizes some key properties of polysulfide radical anions that have been investigated using theoretical methods:
| Species | Point Group (Optimized Geometry) | Relative Energy (kJ mol⁻¹) | Key Spectroscopic Features (Calculated) |
| S₃•⁻ | C₂ᵥ | - | Strong absorptions in the visible region |
| S₄•⁻ | C₂ | - | Absorption band around 700 nm |
| S₆•⁻ | C₂ | 0 | Transitions in the visible and near-IR |
Table created based on data from theoretical studies of polysulfide radical anions. nih.gov
Future efforts will focus on developing multiscale models that can bridge the gap between the electronic structure of individual molecules and the macroscopic behavior of materials, providing a more holistic understanding of the role of this compound in various applications. mtu.edu
Integration of Advanced Characterization Techniques for In-Situ Studies
To fully understand the dynamic nature of this compound and its role in complex reaction networks, it is essential to study these systems in real-time. The integration of advanced characterization techniques for in-situ and operando studies provides a window into these processes as they occur.
Some of the key techniques being employed and developed include:
Spectroscopic Methods:
Raman and Infrared (IR) Spectroscopy: These techniques are powerful for identifying the vibrational modes of molecules and can be used to monitor the formation and consumption of different sulfur species in real-time. frontiersin.orgmdpi.com
UV-Vis Spectroscopy: This method can be used to detect and quantify species that absorb in the ultraviolet and visible regions of the electromagnetic spectrum, such as certain polysulfide anions. mdpi.com
Electrochemical Techniques:
Cyclic Voltammetry: This technique is invaluable for studying the redox chemistry of sulfur compounds, providing information on reaction potentials and kinetics.
Mass Spectrometry:
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique can be used to identify and characterize charged species in solution, providing insights into the composition of complex polysulfide mixtures.
The following table highlights some spectroscopic techniques and their applications in the analysis of sulfur-containing compounds:
| Technique | Information Provided | Application to this compound Studies |
| Raman Spectroscopy | Vibrational modes, molecular structure, crystallinity. frontiersin.org | In-situ monitoring of this compound formation and reactions in solution or solid state. |
| Infrared (IR) Spectroscopy | Functional groups, molecular vibrations. mdpi.com | Characterization of this compound-containing materials and monitoring of reaction progress. |
| UV-Vis Spectroscopy | Electronic transitions, concentration of absorbing species. mdpi.com | Detection and quantification of this compound and related polysulfide anions in solution. |
| NMR Spectroscopy | Chemical environment of nuclei (e.g., ¹H, ¹³C). bnmv.ac.in | Structural elucidation of organic trisulfanides and study of their dynamic behavior. |
Table compiled from general knowledge of spectroscopic techniques and their applications. frontiersin.orgmdpi.combnmv.ac.inulisboa.ptrsc.org
The future of this field lies in the development of multimodal techniques that combine several characterization methods to provide a more complete picture of the system under investigation. The use of synchrotron-based techniques, such as X-ray absorption spectroscopy, will also provide more detailed information about the local atomic and electronic structure of this compound and its intermediates.
Role of this compound in Elemental Sulfur Transformations
Elemental sulfur exists in a remarkable number of allotropes, with the most common being the crown-shaped cyclo-octasulfur (S₈) ring. allen.inlibretexts.orgwikipedia.org The transformation between these allotropes, as well as the reactions of elemental sulfur, often involve polysulfide intermediates, where this compound species can play a significant role.
When elemental sulfur is dissolved in certain solvents or reacts with nucleophiles, the S₈ ring can open to form linear polysulfide chains. nih.gov These polysulfides can then undergo a variety of reactions, including disproportionation, scrambling, and further reaction with elemental sulfur, leading to a complex mixture of species with different chain lengths. The trisulfide unit is a fundamental building block in these transformations.
For example, in the vulcanization process, elemental sulfur reacts with polymers to form cross-links. dgright.com These cross-links are often polysulfidic, containing di-, tri-, and higher sulfide linkages. The relative proportions of these linkages determine the final properties of the vulcanized rubber. thescipub.com A post-vulcanization heat treatment can be used to further modify these cross-links and optimize the material's properties. gomline.si
Furthermore, the stability of different sulfur allotropes is a subject of ongoing research. uspex-team.org Computational studies can provide insights into the relative energies of different sulfur molecules and their propensity to form various crystalline structures. Understanding the role of this compound and other small sulfur fragments is key to unraveling the complex phase behavior of elemental sulfur.
Design of Tailored Polysulfur Materials via Controlled Synthesis
The unique properties of the sulfur-sulfur bond have inspired the design and synthesis of a wide range of polysulfur materials with tailored functionalities. This compound and its derivatives are valuable precursors and building blocks in the creation of these advanced materials.
A key strategy in this area is inverse vulcanization , a process that involves the copolymerization of elemental sulfur with organic cross-linkers. researchgate.netcore.ac.ukresearchgate.net This method allows for the creation of high-sulfur-content polymers with a variety of interesting properties, including high refractive indices, reprocessability, and the ability to adsorb heavy metals. researchgate.netresearchgate.net
Another promising approach is the ring-opening polymerization of cyclic trisulfide monomers. chemrxiv.org This method offers a high degree of control over the polymer structure, leading to well-defined linear poly(trisulfides). chemrxiv.org These polymers can be designed to be soluble in common solvents and can even be recycled back to the monomer through thermal depolymerization. chemrxiv.orgresearchgate.net
The controlled synthesis of polysulfide nanoparticles is another area of active research. researchgate.netrsc.org By using techniques such as interfacial polymerization, it is possible to create sulfur-rich nanoparticles with a high density of functional groups, making them suitable for applications such as heavy metal ion remediation. rsc.org
The development of step-growth polymerization methods using elemental sulfur and other reactive monomers, such as aziridines, is also expanding the toolbox for creating novel linear polysulfides. chemistryviews.org These materials can exhibit interesting properties, such as dynamic S-S bonds that allow for recyclability and self-healing. chemistryviews.org
Future research in this area will focus on:
Developing new monomers and cross-linkers to further tune the properties of polysulfur materials.
Exploring new polymerization techniques that offer even greater control over polymer architecture.
Investigating the applications of these materials in areas such as energy storage, optics, and environmental remediation.
Q & A
Q. How can contradictions between computational predictions and experimental data on this compound’s stability be resolved?
- Methodological Answer: Perform sensitivity analysis on computational parameters (basis sets, solvation models). Validate simulations with empirical data from accelerated aging studies or kinetic trapping experiments. Use contradiction matrices (TRIZ framework) to isolate variables causing discrepancies .
Q. What methodologies are optimal for elucidating this compound’s role in reaction mechanisms involving sulfur transfer?
- Methodological Answer: Employ isotopic labeling (³⁴S) combined with mass spectrometry to track sulfur migration. Use stopped-flow kinetics to capture intermediate species. Pair with DFT calculations to map transition states and compare with experimental activation energies .
Q. How to analyze this compound’s stability under extreme conditions (e.g., high pressure, oxidative environments)?
- Methodological Answer: Design pressure cells or flow reactors to simulate extreme conditions. Use in situ Raman spectroscopy or synchrotron XRD to monitor structural changes. Compare degradation products with stability predictions from Ellingham diagrams or Pourbaix plots .
Q. How can interdisciplinary approaches (e.g., materials science, biochemistry) enhance this compound research?
- Methodological Answer: Integrate electrochemical methods to study this compound’s redox behavior in battery applications. Collaborate with biologists to assess its role in sulfur-metabolizing enzymes. Use machine learning to predict novel derivatives for catalytic studies .
Data Handling & Validation
- For Contradiction Analysis: Triangulate data using multiple techniques (e.g., XRD, NMR, and computational modeling) to resolve inconsistencies. Document all anomalies in supplementary materials for peer review .
- For Reproducibility: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw data in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
